

N-(2-Aminoethyl)-N-ethyl-m-toluidine molecular weight and formula

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Compound of Interest

Compound Name: *N-(2-Aminoethyl)-N-ethyl-m-toluidine*

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In-Depth Technical Guide: N-(2-Aminoethyl)-N-ethyl-m-toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known properties of **N-(2-Aminoethyl)-N-ethyl-m-toluidine**, including its molecular weight and chemical formula. An extensive search for detailed experimental protocols and associated signaling pathways for this specific compound did not yield substantial results, suggesting it is a compound with limited published research applications.

However, to provide relevant context for professionals in the field, this guide includes detailed experimental protocols for the synthesis of a closely related compound, N-ethyl-m-toluidine. This information is intended to serve as a practical reference for laboratory procedures involving similar chemical structures.

Core Compound Data: N-(2-Aminoethyl)-N-ethyl-m-toluidine

The fundamental molecular data for **N-(2-Aminoethyl)-N-ethyl-m-toluidine** is summarized in the table below. This information is critical for any experimental design or theoretical modeling.

Property	Value	Citations
Molecular Formula	C11H18N2	[1]
Molecular Weight	178.28 g/mol	[1][2]
CAS Number	19248-13-6	[1]

Experimental Protocols: Synthesis of N-ethyl-m-toluidine

While specific experimental protocols for **N-(2-Aminoethyl)-N-ethyl-m-toluidine** are not readily available in published literature, the synthesis of the related compound N-ethyl-m-toluidine is well-documented. The following protocols provide two common methods for its preparation in a laboratory setting.

Protocol 1: Direct N-Alkylation with Ethyl Bromide

This classic method involves the direct alkylation of m-toluidine using an ethyl halide.

Materials:

- m-toluidine
- Ethyl bromide
- 10% Sodium hydroxide solution
- Ether
- Dilute hydrochloric acid
- Sodium nitrite
- Stannous chloride dihydrate
- Concentrated hydrochloric acid

- Benzene
- Potassium hydroxide

Procedure:

- Reaction Setup: In a sealed pressure bottle, combine 0.3 mole of m-toluidine with 0.3 mole of ethyl bromide.[3]
- Reaction: Allow the sealed bottle to stand at room temperature for 24 hours, during which a white crystalline mass of the hydrobromide salt will form.[3]
- Workup:
 - Break up the crystalline mass.[3]
 - Add 10% sodium hydroxide solution and ether to liberate the free amine.[3]
 - Separate the ether layer, wash it with water, and then distill off the ether to obtain the crude amine mixture.[3]
- Purification via Nitroso Intermediate:
 - Dissolve the crude amine in dilute hydrochloric acid and cool the solution in an ice bath.[3]
 - Slowly add a solution of sodium nitrite while maintaining a temperature below 12°C.[4]
 - Extract the resulting N-nitroso compound with ether.[3]
 - Carefully evaporate the ether.[4]
 - Gradually add the crude nitroso compound to a solution of stannous chloride dihydrate in concentrated hydrochloric acid to reduce it back to the amine.[3][4]
 - Make the solution strongly basic with sodium hydroxide and perform steam distillation.[3]
- Final Purification:
 - Extract the amine from the steam distillate using benzene.[4]

- Dry the organic extract over potassium hydroxide.[3]
- The final product can be further purified by vacuum distillation.[3]

Protocol 2: Synthesis via Reductive Amination

This method offers high selectivity and purity by avoiding over-alkylation.

Materials:

- m-toluidine
- Acetaldehyde
- Methanol or ethanol
- Acetic acid (optional)
- Sodium triacetoxyborohydride
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

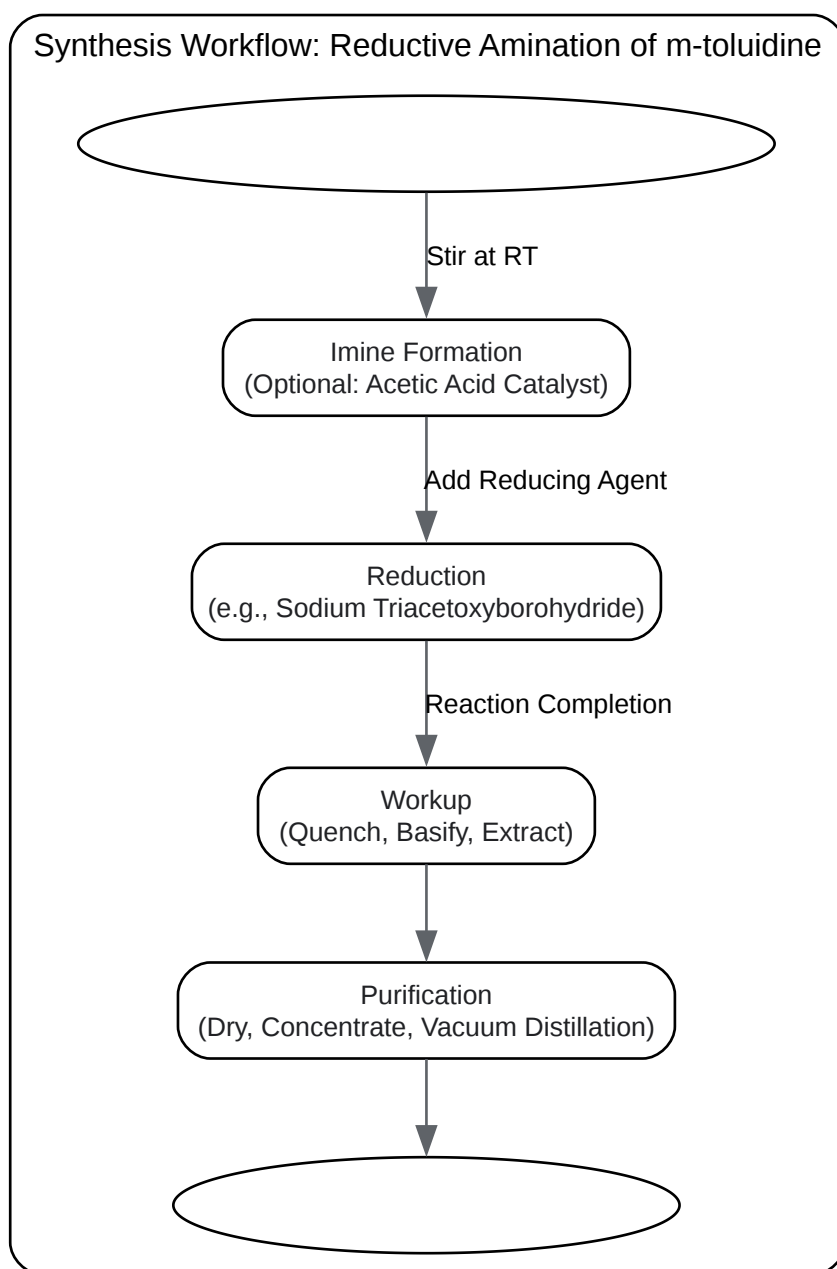
Procedure:

- Imine Formation:
 - In a reaction flask, dissolve 1 equivalent of m-toluidine in a suitable solvent such as methanol or ethanol.[3]
 - Add 1 equivalent of acetaldehyde dropwise while stirring. A small amount of acetic acid can be added to catalyze the reaction.[3]
- Reduction:

- In a separate flask, prepare a suspension of 1.5 equivalents of a reducing agent like sodium triacetoxyborohydride in the same solvent.[5]
- Slowly add the reducing agent suspension to the imine-containing reaction mixture.[5]
- Workup:
 - Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of water or dilute acid.[3]
 - Adjust the pH to be basic to ensure the product is in its free amine form.[3]
 - Extract the product with an organic solvent such as ethyl acetate or dichloromethane.[3]
- Purification:
 - Wash the combined organic layers with brine and dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4).[3]
 - Concentrate the solvent under reduced pressure.[3]
 - Purify the crude product by vacuum distillation to obtain pure N-ethyl-m-toluidine.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-ethyl-m-toluidine via reductive amination.



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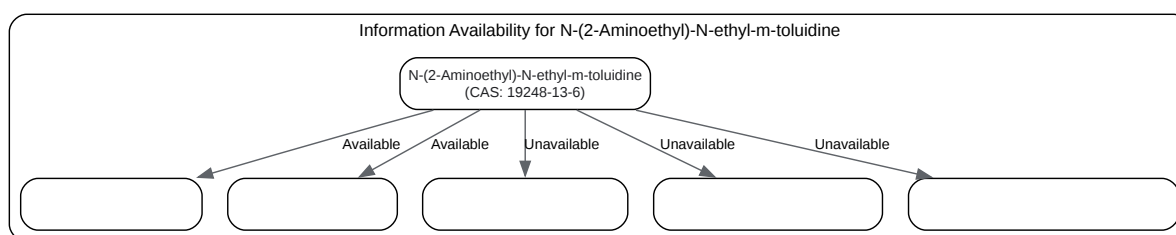
Caption: Workflow for the synthesis of N-ethyl-m-toluidine.

Signaling Pathways and Logical Relationships

A thorough review of scientific literature and chemical databases did not reveal any established signaling pathways or biological activities for **N-(2-Aminoethyl)-N-ethyl-m-toluidine**. The compound is listed by several chemical suppliers for research use, which indicates its potential

as a building block in organic synthesis or for screening in various assays.[1][2][6] The lack of published data prevents the creation of a signaling pathway diagram. The logical relationship is that this compound is a chemical intermediate available for research, but its specific applications and biological effects are not yet publicly documented.

The diagram below illustrates the current state of available information for the target compound.



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Caption: Current knowledge status for the target compound.

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